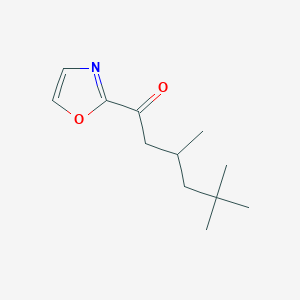

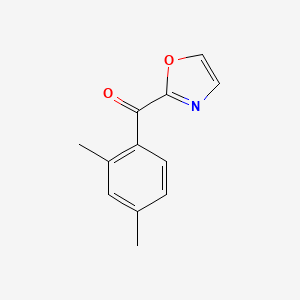

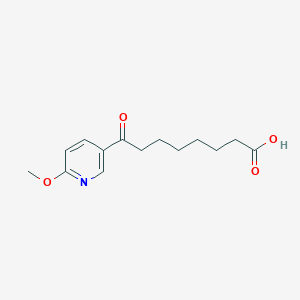

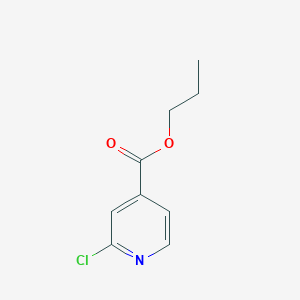

![molecular formula C20H29NO3 B1325572 Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate CAS No. 898757-31-8](/img/structure/B1325572.png)

Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate (EAO) is an organic compound with a molecular formula of C15H22NO3. It is synthesized from the reaction of ethyl bromoacetate and 4-(azetidinomethyl)phenyl magnesium bromide in the presence of a base. EAO is a useful reagent in organic synthesis and is known for its wide range of applications in the pharmaceutical and biotechnological fields.

Aplicaciones Científicas De Investigación

Antitumor Activity : A study by Atwell, Baguley, and Denny (1989) on phenyl-substituted derivatives of DNA-intercalating agents found compounds with solid tumor activity. The 4'-aza derivative was particularly noted for its effectiveness in leukemia and solid tumor models, indicating potential applications in cancer treatment (Atwell, Baguley, & Denny, 1989).

Chemoenzymatic Synthesis : Fadnavis, Vadivel, and Sharfuddin (1999) conducted a study on the chemoenzymatic synthesis of hydroxy-γ-decalactone, starting with ethyl 2-hydroxy-3-oxooctanoate. This synthesis method could have implications in the production of complex organic compounds (Fadnavis, Vadivel, & Sharfuddin, 1999).

Synthetic Studies : Ashton and Doss (1993) explored a regioselective route to produce 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, starting from ethyl 2,4-dioxooctanoate. This study contributes to the development of methodologies for synthesizing complex organic structures (Ashton & Doss, 1993).

Construction of Bicyclic Beta-lactam Carboxylic Esters : Barrett et al. (2000) described a process involving 4-alkenyl-2-azetidinone systems, leading to ethyl 2-4-alkenyl-2-oxo-1-azetidinyl-4-pentenoates. Their work adds to the understanding of creating beta-lactam dienes, which are important in medicinal chemistry (Barrett et al., 2000).

Novel Indole Based Hybrid Oxadiazole Scaffolds : Nazir et al. (2018) synthesized and evaluated novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides for urease inhibition. This research contributes to the development of potential therapeutic agents (Nazir et al., 2018).

Propiedades

IUPAC Name |

ethyl 8-[4-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO3/c1-2-24-20(23)9-6-4-3-5-8-19(22)18-12-10-17(11-13-18)16-21-14-7-15-21/h10-13H,2-9,14-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYNMELXGAXPLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)CN2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642838 |

Source

|

| Record name | Ethyl 8-{4-[(azetidin-1-yl)methyl]phenyl}-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-[4-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate | |

CAS RN |

898757-31-8 |

Source

|

| Record name | Ethyl 8-{4-[(azetidin-1-yl)methyl]phenyl}-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.